2-Cyclohexyl-2-ethynyl-1,3-dithiolane
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Overview
Description
2-Cyclohexyl-2-ethynyl-1,3-dithiolane is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The presence of the cyclohexyl and ethynyl groups in the structure of this compound makes it a unique and interesting compound for various chemical applications.
Preparation Methods
The synthesis of 2-Cyclohexyl-2-ethynyl-1,3-dithiolane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate, tungstophosphoric acid, and iodine . The reaction is usually carried out at room temperature or under reflux conditions, depending on the specific catalyst and substrate used .
Chemical Reactions Analysis
2-Cyclohexyl-2-ethynyl-1,3-dithiolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate, osmium tetroxide, chromium trioxide, and hydrogen gas in the presence of a nickel or rhodium catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a sulfone, while reduction with hydrogen gas can produce a thiol .
Scientific Research Applications
2-Cyclohexyl-2-ethynyl-1,3-dithiolane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the formation of carbon-carbon bonds, making it valuable in organic synthesis . In industry, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-ethynyl-1,3-dithiolane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions . The sulfur atoms in the dithiolane ring can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition . The cyclohexyl and ethynyl groups can also influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates .
Comparison with Similar Compounds
2-Cyclohexyl-2-ethynyl-1,3-dithiolane can be compared to other similar compounds, such as 1,3-dithianes and 1,4-dithianes . While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, this compound offers unique reactivity due to the presence of the cyclohexyl and ethynyl groups . This makes it a valuable compound for specific synthetic applications where other dithianes may not be as effective .
Properties
CAS No. |
920979-34-6 |
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Molecular Formula |
C11H16S2 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
2-cyclohexyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C11H16S2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,10H,3-9H2 |
InChI Key |
LTPLIJLHAVZWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(SCCS1)C2CCCCC2 |
Origin of Product |
United States |
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